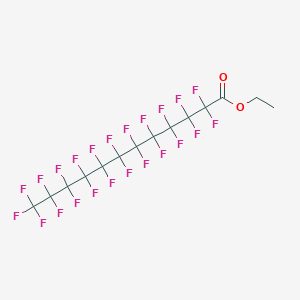

Ethyl perfluorododecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

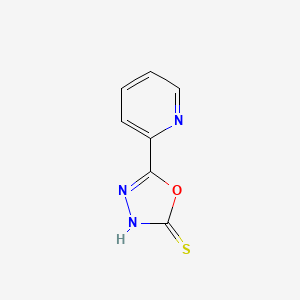

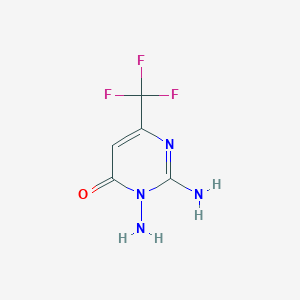

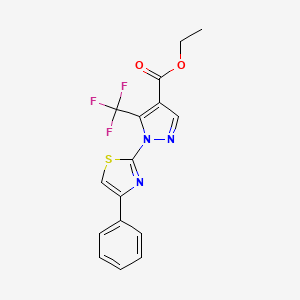

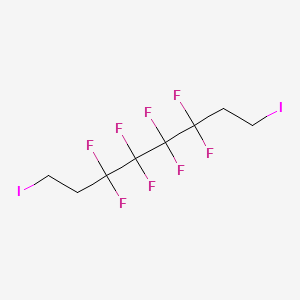

The synthesis of perfluorinated compounds often involves the use of fluorinated intermediates and specialized reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates are prepared through the Knoevenagel reaction, which is a method that could potentially be applied to the synthesis of ethyl perfluorododecanoate .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is unique due to the strong carbon-fluorine bonds. The papers describe various perfluorinated structures, such as the endo stereochemistry in cycloadducts determined by NOE experiments and X-ray analysis . These techniques could be used to analyze the molecular structure of ethyl perfluorododecanoate to determine its stereochemistry and confirm its configuration.

Chemical Reactions Analysis

Perfluorinated compounds participate in a variety of chemical reactions. The ethanolysis of perfluoro-(2-methyl-2H-azirine) to yield ethyl esters is an example of how perfluorinated compounds can react with alcohols . This type of reaction could be relevant when considering the reactivity of ethyl perfluorododecanoate with other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are influenced by their high fluorine content. For example, a homopolymer based on perfluoro(2-methyl-2-ethyl-dioxole) exhibits high gas permeability, diffusion, and solubility coefficients, which are properties that might be expected from ethyl perfluorododecanoate as well . The synthesis of highly branched perfluoroethers also highlights the potential for creating materials with unique properties, such as low density and high thermal stability .

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Monitoring

Environmental Distribution and Human Exposure

Ethyl perfluorododecanoate, as part of the perfluorinated compounds (PFCs) family, has been widely distributed across various countries and found in human blood, indicating global exposure and bioaccumulation. The study highlighted the presence of PFCs, including perfluorododecanoate, in human serum samples, reflecting widespread environmental distribution and human exposure (Kannan et al., 2004).

Food Packaging Material Assessment

Ethyl perfluorododecanoate is among the PFCs analyzed in food packaging materials. It's used for its oil and moisture-resistant properties. The study assessed the presence of PFCs in various foodstuff packaging materials, raising concerns about potential human exposure through food consumption (Zafeiraki et al., 2014).

Blood Analysis for Health Monitoring

A sensitive method was developed to quantify PFCs, including ethyl perfluorododecanoate, in human blood. This aids in monitoring human exposure to PFCs and understanding their health implications (Kärrman et al., 2005).

Health and Biological Impact Studies

Endocrine Disruption and Health Effects

PFCs, including ethyl perfluorododecanoate, were studied for their potential to disrupt endocrine functions. The research provided insights into the health risks associated with PFC exposure, emphasizing the need for further studies to assess related health risks (Kjeldsen & Bonefeld‐Jørgensen, 2013).

Renal Toxicity Studies

The study explored the renal response to ethyl perfluorododecanoate exposure, highlighting its potential nephrotoxic effects. This sheds light on the need for understanding the broader toxicological impacts of PFCs on various organ systems (Zhang et al., 2011).

Environmental Chemistry and Interaction Studies

Atmospheric Interaction Studies

Ethyl perfluorododecanoate's behavior at the air-water interface was studied to understand its atmospheric chemistry. This research is crucial for understanding the environmental fate of perfluorinated acids and their potential impact on air quality (Rontu & Vaida, 2007).

Biodegradation and Environmental Fate

The study on microbial degradation of related perfluorododecanoate compounds in activated sludge elucidates the biodegradation pathways and environmental fate of these compounds. Understanding these pathways is essential for assessing environmental impact and developing remediation strategies (Arakaki et al., 2017).

Ecological Impact and Biomagnification Studies

- Biomagnification in Food Webs: Research on the trophic magnification of ethyl perfluorododecanoate in food webs emphasizes the compound's bioaccumulative nature and potential ecological risks. The study suggests the need for continuous monitoring and risk assessment of PFCs in the environment (Loi et al., 2011).

Safety And Hazards

Zukünftige Richtungen

The future directions for Ethyl perfluorododecanoate and other perfluorinated compounds involve understanding their environmental fate and distribution, as well as potential health effects . There is a need for the design of safe replacement products for the current crop of perfluorinated chemicals that promises to be less persistent and prevalent in the environment .

Eigenschaften

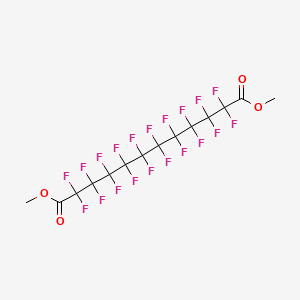

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F23O2/c1-2-39-3(38)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)37/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZFWRDNDBASDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F23O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371921 |

Source

|

| Record name | Ethyl perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl perfluorododecanoate | |

CAS RN |

158607-41-1 |

Source

|

| Record name | Ethyl perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)